(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone
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Overview
Description
(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is an organic compound that features a tetrahydropyran ring and a trifluoromethyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cerium ammonium nitrate to catalyze the reaction of tertiary diols, resulting in high yields and stereoselectivity . Another approach utilizes platinum-catalyzed hydroalkoxylation of hydroxy olefins .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Industry: The compound can be used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyran and piperidine derivatives, such as:
- (tetrahydro-2H-pyran-4-yl)methanol
- (3-(trifluoromethyl)piperidin-1-yl)methanol
Uniqueness
What sets (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone apart is the combination of the tetrahydropyran ring and the trifluoromethyl-substituted piperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
oxan-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO2/c13-12(14,15)10-2-1-5-16(8-10)11(17)9-3-6-18-7-4-9/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLJBEDJJHXOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCOCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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